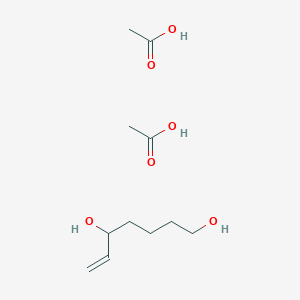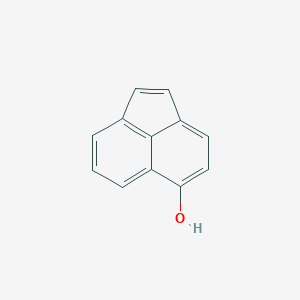![molecular formula C17H15N3 B14315660 2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole CAS No. 113597-46-9](/img/structure/B14315660.png)
2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of biological and chemical properties, making them significant in various fields such as medicine, chemistry, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole typically involves multi-component reactions. Common methods include the Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis . These methods often involve the condensation of 1,2-diketones, ammonium acetate, aldehydes, and anilines under various catalytic conditions .
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts to optimize synthetic efficiency and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler compound with a similar core structure.
2-Substituted-8-methyl-3,6-dihydroimidazo[4,5-c]pyrazolo[3,4-e]pyridazine: Another complex imidazole derivative with different substituents.
Imidazoquinoxaline: A related compound with a quinoxaline ring fused to the imidazole core.
Uniqueness
2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole is unique due to its specific substituents and the resulting chemical and biological properties. Its structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .
Eigenschaften
CAS-Nummer |
113597-46-9 |
|---|---|
Molekularformel |
C17H15N3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
2,6-dimethyl-7-phenyl-3,8-dihydropyrrolo[2,3-e]benzimidazole |
InChI |
InChI=1S/C17H15N3/c1-10-13-8-9-14-17(19-11(2)18-14)16(13)20-15(10)12-6-4-3-5-7-12/h3-9,20H,1-2H3,(H,18,19) |
InChI-Schlüssel |
YULPWEPIAMDPEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C1C=CC3=C2N=C(N3)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


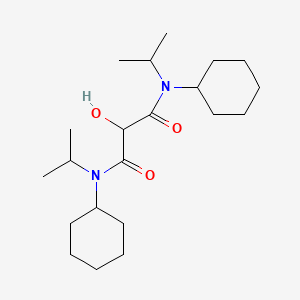
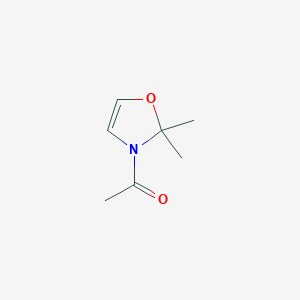
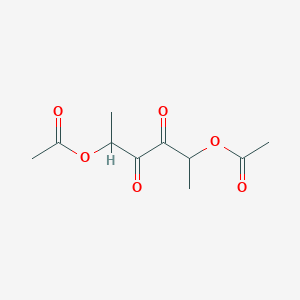
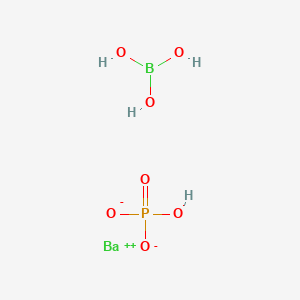
![1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14315605.png)
![Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]-](/img/structure/B14315613.png)
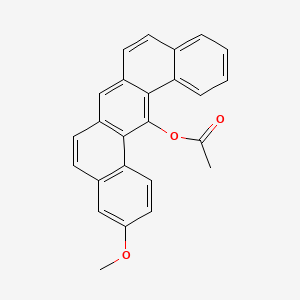
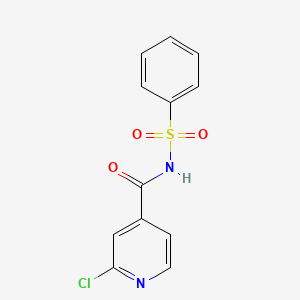
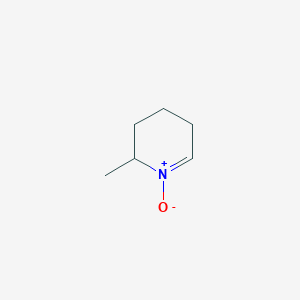
![8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol](/img/structure/B14315648.png)
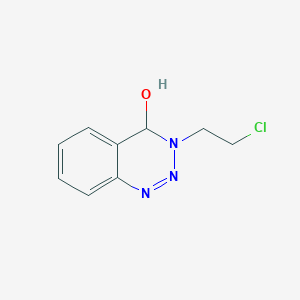
![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)
